N-(2-aminoethyl)-5-methylpyridin-2-amine dihydrochloride
Description
N-(2-Aminoethyl)-5-methylpyridin-2-amine dihydrochloride is a dihydrochloride salt featuring a pyridine ring substituted with a methyl group at the 5-position and an N-(2-aminoethyl)amine moiety at the 2-position. Its molecular formula is C₈H₁₃N₃·2HCl, with a calculated molecular weight of 226.15 g/mol.
Properties
IUPAC Name |
N'-(5-methylpyridin-2-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-7-2-3-8(11-6-7)10-5-4-9;;/h2-3,6H,4-5,9H2,1H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQLTWRUWVWIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-5-methylpyridin-2-amine dihydrochloride typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-5-methylpyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition
This compound has been studied for its role as an inhibitor of various enzymes, particularly in the context of neurodegenerative diseases. For instance, compounds similar to N-(2-aminoethyl)-5-methylpyridin-2-amine dihydrochloride have shown effectiveness in inhibiting human neuronal nitric oxide synthase (nNOS), which is implicated in conditions like Alzheimer's disease. The selectivity and potency of these inhibitors make them promising candidates for further development .
Anticancer Activity
Recent studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The structural features of this compound contribute to its ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
Biochemical Research
Protein-Ligand Interactions
this compound is utilized in studies focusing on protein-ligand interactions. Its ability to bind selectively to specific proteins allows researchers to elucidate mechanisms of action and signaling pathways in various biological processes. This application is particularly relevant in drug discovery, where understanding these interactions can lead to the development of more effective therapeutics.
Calcium Signaling Studies
Research has shown that this compound can influence intracellular calcium levels, which are critical for numerous cellular functions including muscle contraction and neurotransmitter release. By modulating calcium signaling pathways, this compound serves as a valuable tool in studying the physiological roles of calcium in cellular processes .
Potential Therapeutic Applications
Neurological Disorders
The selective inhibition of nNOS by compounds related to this compound suggests potential therapeutic applications in treating neurological disorders. By reducing excessive nitric oxide production, these compounds may help alleviate symptoms associated with neurodegeneration and oxidative stress .
Antimicrobial Properties
Preliminary investigations have indicated that compounds with similar structures exhibit antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that this compound could be explored for its potential use as an antimicrobial agent .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-5-methylpyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s pyridine core and aminoethyl side chain differentiate it from other dihydrochloride salts. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(2-aminoethyl)-5-methylpyridin-2-amine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an aminoethyl group and a methyl group. The dihydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological studies.
The compound interacts with various molecular targets, particularly enzymes and receptors. Its mechanism involves binding to these targets, which can modulate their activity, leading to alterations in biochemical pathways. This interaction is crucial for applications in enzyme mechanism studies and ligand-binding assays.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
| S. aureus | 5.64 to 77.38 µM |
| P. aeruginosa | 13.40 to 137.43 µM |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .
2. Antiproliferative Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| LN-229 (glioblastoma) | 0.4 |
| HCT-116 (colorectal) | 0.7 |
| K-562 (chronic myeloid) | Not specified |
These results indicate potential applications in cancer therapy, particularly for targeting specific tumor types .
Case Studies
A notable study investigated the compound's effects on immune cells, highlighting its ability to rescue mouse splenocytes from apoptosis when exposed to recombinant PD-1/PD-L1 interactions. At a concentration of 100 nM, it restored cell viability to 92%, suggesting immunomodulatory properties that could be beneficial in cancer immunotherapy .
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Enzyme Mechanisms : It is utilized in studying enzyme activities and understanding protein-ligand interactions.
- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.
- Organic Synthesis : As a building block, it aids in synthesizing more complex organic molecules for various applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-aminoethyl)-5-methylpyridin-2-amine dihydrochloride?
- Methodological Answer : The dihydrochloride salt is typically synthesized by protonating the free base form of N-(2-aminoethyl)-5-methylpyridin-2-amine with hydrochloric acid (HCl). Key steps include:
- Reaction Conditions : Use stoichiometric excess of HCl (2 equivalents) in anhydrous ethanol or methanol under nitrogen to avoid side reactions.
- Purification : Recrystallization from a solvent mixture (e.g., ethanol/ether) ensures high purity. Similar protocols for dihydrochloride salts emphasize rigorous drying under vacuum to remove residual solvents .
- Validation : Monitor reaction progress via TLC or LC-MS to confirm complete salt formation and absence of unreacted starting materials.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR (in D₂O or DMSO-d₆) identify proton environments and confirm amine protonation.
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., base peak at m/z corresponding to [M-2HCl+H]⁺).
- Crystallography : Single-crystal X-ray diffraction using SHELXL (via SHELX suite) resolves the 3D structure, including hydrogen bonding between the dihydrochloride and solvent molecules .
- Thermal Stability : TGA-DSC analysis determines decomposition temperatures and phase transitions, critical for assessing storage conditions .
Q. How should the compound be stored to maintain stability?
- Methodological Answer :
- Storage Conditions :
- Temperature: -20°C in airtight, light-resistant containers.
- Atmosphere: Argon or nitrogen gas to prevent hygroscopic absorption and oxidative degradation.
- Validation : Periodic analysis via HPLC or Karl Fischer titration monitors moisture content and purity. Similar dihydrochloride salts show prolonged stability under these conditions .
Advanced Research Questions
Q. How can researchers address contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Dynamic Effects in Solution : Variable-temperature NMR (e.g., -40°C to 80°C) resolves conformational flexibility that may differ from rigid crystal structures.
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model solution-phase geometries and compare with crystallographic data to identify discrepancies.
- Multi-Technique Cross-Validation : Pair X-ray data with solid-state NMR or FT-IR to confirm hydrogen-bonding networks and protonation states .
Q. What experimental strategies optimize yield and minimize impurities during synthesis?
- Methodological Answer :
- Reaction Optimization :
- Stoichiometric Control : Use precise HCl equivalents (2.1–2.2 eq) to avoid under- or over-protonation.
- Temperature Gradients : Gradual cooling during recrystallization reduces co-precipitation of byproducts.
- Byproduct Removal :
- Ion-Exchange Chromatography : Separates unreacted amines or mono-hydrochloride impurities.
- Reverse-Phase HPLC : Isolates the dihydrochloride salt from polar contaminants.
- Case Study : Chlorination of pyridine derivatives using POCl₃ (as in ) highlights the importance of reaction time and solvent choice in minimizing side products .
Q. How can thermal analysis (TGA-DSC) inform formulation strategies for this compound?
- Methodological Answer :
- Decomposition Profiling : TGA identifies the temperature range for safe handling (e.g., <200°C for this compound). DSC detects endothermic events (e.g., melting) or mesophases, guiding lyophilization or solvent selection.
- Heat Capacity (Cₚ) : Calculate Cₚ via DSC data integration to model thermodynamic stability in formulations. For organogelators like N-(2-aminoethyl)-oleamide ( ), Cₚ correlates with gelation efficiency, a principle applicable to salt-based systems .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to receptors (e.g., kinases or GPCRs) using crystallographic coordinates.
- MD Simulations : GROMACS or AMBER simulate solvation effects and salt-bridge interactions critical for bioavailability.
- Validation : Compare predicted binding modes with experimental assays (e.g., SPR or ITC) for iterative refinement. PubChem-derived structural data ( ) can supplement parameterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
